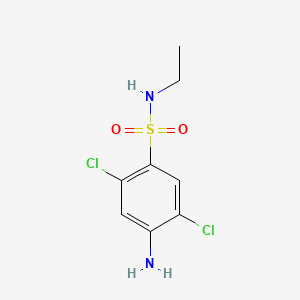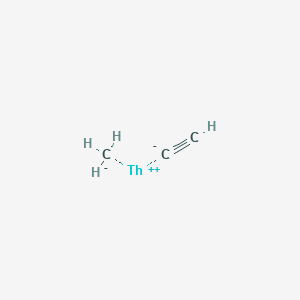![molecular formula C11H15NOS B13765903 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is a heterocyclic compound that features a unique structure combining a thieno and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed oxidative C-H/C-H coupling reactions . This method allows for the formation of the thieno-pyrrole ring system with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic thieno-pyrrole ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde exerts its effects is primarily through its ability to participate in electron transfer processes. The thieno-pyrrole ring system allows for efficient electron delocalization, making it an excellent candidate for use in electronic materials. The molecular targets and pathways involved include interactions with other conjugated systems and participation in charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound shares a similar thieno-pyrrole structure and is used in organic photovoltaics.
Thieno[3,4-c]pyrrole-4,6-dione-based conjugated polymers: These polymers are also explored for their electronic properties and applications in solar cells.
Uniqueness
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of four methyl groups at positions 4 and 6 enhances its stability and electron-donating ability, making it particularly suitable for use in high-performance electronic materials.
Eigenschaften
Molekularformel |
C11H15NOS |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-10(2)8-5-7(6-13)14-9(8)11(3,4)12-10/h5-6,12H,1-4H3 |
InChI-Schlüssel |
HDJJPPBGICUCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(N1)(C)C)SC(=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
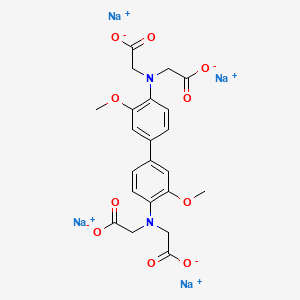
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
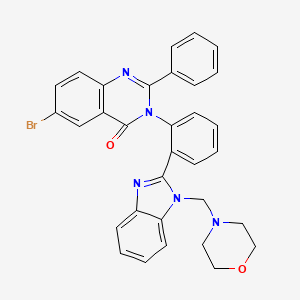
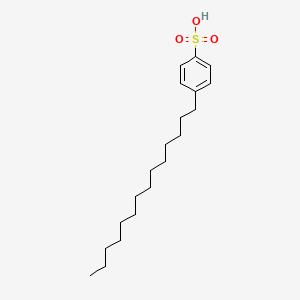
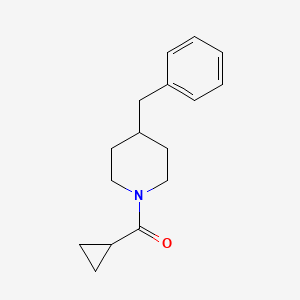
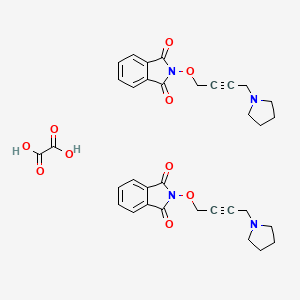

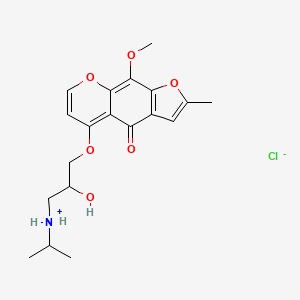


![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
